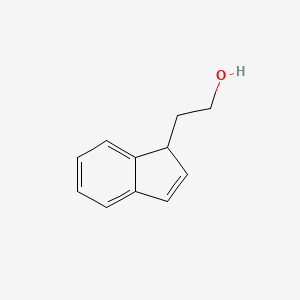
2-(1H-Inden-1-yl)ethan-1-ol
Cat. No. B8660543
Key on ui cas rn:
37867-98-4
M. Wt: 160.21 g/mol
InChI Key: BHLPXOCOLGSUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092318
Procedure details


The above compound is prepared as described by Howell & Taylor, J.C.S., 1957, 3013. To butyl-lithium, prepared from lithium (20.0 g.) and butyl bromide (234 g.) in ether, indene (116 g., 1.0 M) is added with stirring under nitrogen at -10°. After 1 hour at -10° ethylene oxide (88 g.) in ether (300 ml.) is added in 1/2 hour. After warming to 10°, 500 ml. water is added cautiously and stirring is continued until there is no lithium remaining. The layers are separated and the organic layer is washed once with dilute HCl and three times with water. After drying, the ether is removed and the product distilled, collecting 76 g. (48%) at 125-135/0.2 mm. N.M.R. establishes the position of the double bond as 2,3.









Name
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[Li].C(Br)CCC.[CH2:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1.[CH2:21]1[O:23][CH2:22]1>CCOCC.O>[CH:12]1([CH2:21][CH2:22][OH:23])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1 |^1:5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
234 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Br
|
|
Name
|
|
|
Quantity
|
116 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under nitrogen at -10°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above compound is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to 10°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed once with dilute HCl and three times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether is removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting 76 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(C=CC2=CC=CC=C12)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
